Methyl 2-{[2-(5-methylthiophen-2-YL)azepane-1-carbonyl]amino}acetate
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Overview
Description
Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate: is a complex organic compound that features a thiophene ring, an azepane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiophene and azepane rings are then coupled using reagents like acetic anhydride and catalysts such as palladium.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities .
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The exact mechanism of action of Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the azepane ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
5-Methylthiophene-2-boronic acid: This compound shares the thiophene ring but differs in its functional groups.
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Another thiophene derivative with different substituents.
Thiophene-based drugs: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit various therapeutic properties.
Uniqueness: Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate is unique due to its combination of a thiophene ring, an azepane ring, and an ester group
Properties
IUPAC Name |
methyl 2-[[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-7-8-13(21-11)12-6-4-3-5-9-17(12)15(19)16-10-14(18)20-2/h7-8,12H,3-6,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTVRFAFPDIMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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